molecular formula C17H20N2O4S B2818974 N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide CAS No. 2097863-08-4

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide

Cat. No.: B2818974
CAS No.: 2097863-08-4
M. Wt: 348.42
InChI Key: WVQDLVHVBDXACT-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative, which is a class of organic compounds that contain a sulfonyl functional group attached to two carbon atoms. Sulfonamides are known for their various biological activities and are commonly used in medicinal chemistry .


Molecular Structure Analysis

The compound contains a cyclohexene ring, which is a six-membered cyclic compound with one double bond, making it an unsaturated compound. It also contains an oxazole ring, which is a five-membered ring containing one oxygen atom, one nitrogen atom, and three carbon atoms .

Scientific Research Applications

Synthesis and Evaluation for Anti-tubercular Activity

A series of novel sulfonamide derivatives have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. These compounds show potential as therapeutic agents for tuberculosis treatment (Dighe, Mahajan, Maste, & Bhat, 2012).

Structural and Electronic Characterization

Sulfonamide compounds have been synthesized and characterized using various techniques, including X-ray diffraction and DFT studies. These studies provide insights into the molecular structure, stability, and electronic properties of sulfonamide compounds, which are essential for designing new materials and drugs (Sarojini, Krishnan, Kanakam, & Muthu, 2012).

Biological and Therapeutic Applications

Research on sulfonamide derivatives includes their potential biological and therapeutic applications, such as antimicrobial, antifungal, and anticonvulsant activities. These compounds have shown efficacy against various bacterial and fungal strains, as well as in preventing convulsions, highlighting their potential in medical and pharmaceutical research (Farag, Abd-Alrahman, Ahmed, Ammar, Ammar, & Abbas, 2012).

Interaction Studies with Biomolecules

Studies have also explored the interactions between synthesized heterocyclic benzene sulfonamide compounds and biomolecules like hemoglobin. These interactions provide insights into the potential toxicological and therapeutic processes involving sulfonamide compounds, which could lead to the development of new drugs (Naeeminejad, Darban, Beigoli, Saberi, & Chamani, 2017).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Sulfonamides are known to inhibit the growth of bacteria by acting as competitive inhibitors of p-aminobenzoic acid in the folic acid metabolism cycle .

Safety and Hazards

The safety and hazards of a compound depend on its specific properties. Sulfonamides are generally safe for use in humans, but they can cause allergic reactions in some individuals .

Future Directions

The future directions for this compound would depend on its biological activity and potential applications. If it shows promising activity in preliminary studies, it could be further optimized and studied in preclinical and clinical trials .

Properties

IUPAC Name

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-13-19-16(11-23-13)14-5-7-15(8-6-14)24(21,22)18-12-17(20)9-3-2-4-10-17/h3,5-9,11,18,20H,2,4,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVQDLVHVBDXACT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC3(CCCC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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